molecular formula C23H32N2 B5301783 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5301783
M. Wt: 336.5 g/mol
InChI Key: PLOVIPQADIIILX-RMKNXTFCSA-N
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Description

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP-109, is a compound that has been researched for its potential therapeutic effects in treating addiction and neurological disorders.

Mechanism of Action

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones. This can lead to an increase in the connectivity of brain circuits and may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of histone acetylation in the brain, which is associated with the formation of new synapses and the strengthening of existing ones. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection. In addition, this compound has been shown to reduce the activity of the dopamine transporter, which may contribute to its ability to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of HDAC inhibition in synaptic plasticity and neuroprotection. However, one limitation is that it has a relatively short half-life, which may make it difficult to maintain consistent levels of the compound in experiments over a long period of time.

Future Directions

There are several potential future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective HDAC inhibitors that may have greater therapeutic potential than this compound. Finally, there is also interest in exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3-phenyl-2-propenal and 4-isopropenyl-1-cyclohexene-1-methanol. The product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been researched for its potential therapeutic effects in treating addiction and neurological disorders such as cocaine addiction, alcoholism, and epilepsy. It has been shown to be effective in reducing drug-seeking behavior in animal models and has also been tested in clinical trials for the treatment of cocaine addiction.

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2/c1-20(2)23-12-10-22(11-13-23)19-25-17-15-24(16-18-25)14-6-9-21-7-4-3-5-8-21/h3-10,23H,1,11-19H2,2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOVIPQADIIILX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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